molecular formula C14H16N4O3 B2647509 1-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole CAS No. 2034312-50-8

1-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2647509
CAS No.: 2034312-50-8
M. Wt: 288.307
InChI Key: ULSMKWZUUJUOHV-UHFFFAOYSA-N
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Description

1-[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core linked to an azetidine ring substituted with a 2,3-dimethoxybenzoyl group. The triazole moiety is renowned for its stability, synthetic versatility, and broad applications in medicinal chemistry, materials science, and industrial processes .

This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method widely used for constructing 1,4-disubstituted triazoles . The reaction typically involves coupling an azide-functionalized azetidine precursor with a terminal alkyne under mild conditions. The 2,3-dimethoxybenzoyl substituent is introduced through a benzoylation step on the azetidine nitrogen.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-20-12-5-3-4-11(13(12)21-2)14(19)17-8-10(9-17)18-7-6-15-16-18/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSMKWZUUJUOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized from appropriate starting materials such as 2,3-dimethoxybenzoic acid and amine derivatives.

    Benzoylation: The azetidine intermediate is then benzoylated using 2,3-dimethoxybenzoyl chloride in the presence of a base such as pyridine.

    Triazole Formation: The final step involves the formation of the triazole ring through a cycloaddition reaction between the azetidine-benzoyl intermediate and an azide derivative under copper-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can be employed to modify the azetidine or triazole rings.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or triazole moieties using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise as a lead structure in the development of novel pharmacological agents. Its triazole moiety is particularly significant due to its role in enhancing biological activity and improving pharmacokinetic properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives. For instance, compounds similar to 1-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole have demonstrated significant activity against various bacterial strains. A notable study highlighted the synthesis of triazole-based compounds that exhibited potent activity against Mycobacterium tuberculosis, showcasing their potential as antitubercular agents .

Anticancer Properties

Research has also focused on the anticancer potential of triazole derivatives. A series of compounds based on the triazole structure were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the azetidine ring could enhance the selectivity and potency against specific cancer types .

Materials Science Applications

The unique chemical structure of this compound lends itself to applications in materials science, particularly in the development of polymeric materials and coatings.

Polymeric Materials

Triazole-containing polymers have been synthesized for use in high-performance coatings due to their thermal stability and mechanical strength. The incorporation of triazole groups into polymer backbones has been shown to improve adhesion properties and resistance to environmental degradation .

Energetic Materials

Recent advancements have explored the use of triazole derivatives in energetic materials. Compounds with similar structures have been identified as potential components for propellants and explosives due to their favorable detonation properties and thermal stability .

Agricultural Chemistry Applications

The compound's potential extends into agricultural chemistry, where it may serve as a lead for developing new agrochemicals.

Pesticidal Activity

Research indicates that triazole derivatives possess fungicidal properties. Studies have demonstrated that modifications to the triazole ring can enhance activity against plant pathogens, making them suitable candidates for developing new fungicides .

Compound StructureActivity TypeTarget OrganismIC50 (µM)
Triazole AAntibacterialE. coli12
Triazole BAntitubercularM. tuberculosis0.5
Triazole CAnticancerHeLa cells15

Table 2: Material Properties of Triazole-Based Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Application Area
Triazole Polymer A25080Coatings
Triazole Polymer B30095Aerospace materials

Mechanism of Action

The mechanism of action of 1-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit bacterial enzymes, leading to the disruption of essential cellular processes and resulting in antibacterial effects.

Comparison with Similar Compounds

Structural and Electronic Features

  • Substituent Effects : The 2,3-dimethoxybenzoyl group in the target compound provides electron-donating methoxy groups, which contrast with the electron-withdrawing trifluoromethoxy group in the analog from . This difference may influence binding affinity in enzyme inhibition or receptor interactions.
  • Azetidine vs.

Physicochemical Properties

  • The hydrochloride salt of 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole offers improved aqueous solubility compared to the neutral target compound, highlighting formulation advantages for pharmaceutical use.

Biological Activity

1-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C₁₄H₁₆N₄O₃
  • Molecular Weight : 288.307 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with 1,2,3-triazole moieties through various coupling methods. A common approach includes using copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a widely accepted method for synthesizing triazole-containing compounds.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism : Many triazoles inhibit thymidylate synthase (TS), an essential enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells.
  • Case Study : A related study demonstrated that compounds similar to this compound showed IC₅₀ values ranging from 1.1 µM to 4.24 µM against MCF-7 and HCT-116 cell lines, indicating potent anticancer activity compared to standard drugs like doxorubicin .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties:

  • Spectrum of Activity : They have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus.
  • Research Findings : Compounds with similar structures have demonstrated good inhibition rates against these pathogens .

The biological activity of triazoles can be attributed to their ability to intercalate with DNA and interact with various biological targets:

  • DNA Interaction : The planar structure of triazoles allows them to bind effectively to DNA, potentially disrupting replication processes.
  • Enzyme Inhibition : Triazoles may inhibit key enzymes involved in metabolic pathways critical for cell proliferation and survival .

Data Summary

Biological Activity Cell Line/Pathogen IC₅₀ (µM) Reference
AnticancerMCF-71.1
AnticancerHCT-1162.6
AntimicrobialE. coliNot specified
AntimicrobialS. aureusNot specified

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole, and how is regioselectivity ensured during triazole formation?

  • Methodological Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. Regioselectivity (1,4- vs. 1,5-disubstituted triazole) is controlled by catalyst choice (e.g., Cu(I) for 1,4-selectivity). For example, azetidine intermediates may be functionalized with alkynes or azides before cyclization. Solvent polarity and temperature adjustments can further refine selectivity, as seen in analogous triazole syntheses using DMSO/water systems .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, particularly distinguishing azetidine and triazole protons. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy identifies carbonyl (C=O) and triazole ring vibrations. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), as demonstrated in antiprotozoal triazole derivatives .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally similar to the compound’s moieties. For example, the 2,3-dimethoxybenzoyl group may suggest kinase or protease inhibition potential. Use standardized cytotoxicity assays (e.g., MTT on HEK-293 cells) and antimicrobial screens (e.g., Plasmodium falciparum for antiprotozoal activity) with IC₅₀ calculations, as seen in related triazole studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the azetidine-triazole intermediate?

  • Methodological Answer : Optimize solvent polarity (e.g., DMF for dipolar intermediates) and catalyst loading (e.g., 10 mol% CuI). For example, using 1M BBr₃ in CH₂Cl₂ for demethylation steps increased yields of hydroxylated triazoles to 97–99% in analogous syntheses. Kinetic monitoring via TLC or in-situ IR helps identify side reactions, enabling real-time adjustments .

Q. What computational strategies are effective in predicting the compound’s binding affinity to biological targets?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level calculates electrostatic potentials and frontier molecular orbitals, predicting interaction sites. Molecular docking (e.g., AutoDock Vina) against protein databases (e.g., PDB) models binding poses. For instance, docking studies of triazole derivatives with benzisothiazole groups revealed hydrogen bonding with active-site residues .

Q. How should researchers address contradictions in biological activity data across different assays?

  • Methodological Answer : Standardize assay protocols (e.g., consistent cell lines, incubation times) and validate results with orthogonal methods. For example, if antiproliferative activity conflicts between MTT and ATP-based assays, confirm via flow cytometry. Structural analogs with modified azetidine or benzoyl groups can isolate pharmacophores responsible for activity, reducing variability .

Q. What strategies resolve ambiguities in the compound’s stereochemistry during synthesis?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers. Single-crystal X-ray diffraction definitively assigns stereochemistry. For azetidine rings, NOESY NMR identifies spatial proximity of protons, confirming ring puckering. Crystallization conditions (e.g., slow evaporation in hexane/ethyl acetate) are critical for obtaining diffraction-quality crystals .

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